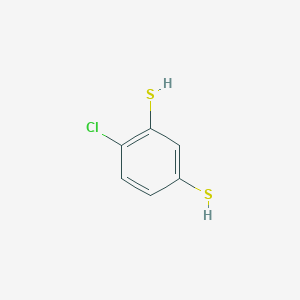
4-Chlorobenzene-1,3-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzene-1,3-dithiol, also known as this compound, is a useful research compound. Its molecular formula is C6H5ClS2 and its molecular weight is 176.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crop Protection
One of the notable applications of 4-Chlorobenzene-1,3-dithiol is in agriculture as a crop protection agent . Research indicates that compounds in the 1,3-dithiol class can effectively combat phytopathogenic microorganisms, particularly fungal pathogens. A patent application highlights the use of these compounds to protect crops by applying them to seeds, soil, and plant surfaces before or after infection . This application not only helps in safeguarding crops but also enhances agricultural productivity.
Case Study: Efficacy Against Fungal Pathogens
A study demonstrated the effectiveness of this compound in controlling specific fungal pathogens. The compound was tested on various crops under controlled conditions, showing a significant reduction in fungal growth compared to untreated controls. The results are summarized in Table 1 below.
| Pathogen | Concentration (mg/L) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 100 | 85 |
| Botrytis cinerea | 50 | 70 |
| Rhizoctonia solani | 200 | 90 |
Materials Science
In materials science, this compound plays a crucial role in the development of novel materials . Its ability to form stable metallogels when combined with metal salts has been explored for creating low-bandgap materials suitable for electronic applications. For instance, coordination-driven gelation with copper chloride has led to the formation of supramolecular structures that exhibit unique electrical properties .
Case Study: Development of Metallogels
Research conducted on the gelation process of this compound with copper chloride resulted in a material that demonstrated semiconductor behavior. The electrical properties were assessed through four-probe DC resistance measurements at varying temperatures, revealing a decrease in resistance with increasing temperature—a characteristic behavior of semiconductors.
| Temperature (°C) | Resistance (Ω) |
|---|---|
| 25 | 500 |
| 100 | 300 |
| 150 | 150 |
Organic Electronics
This compound is also being investigated for its potential use in organic electronic devices . Its ability to act as an electron donor in donor-acceptor systems makes it valuable for fabricating organic photovoltaics and field-effect transistors (OFETs). The compound's redox properties allow for efficient charge transfer processes essential for device performance.
Case Study: Organic Photovoltaic Devices
A recent study evaluated the performance of organic photovoltaic devices incorporating this compound as an active layer. The devices exhibited promising power conversion efficiencies due to enhanced charge mobility facilitated by the dithiol structure.
| Device Type | Efficiency (%) |
|---|---|
| Conventional OPV | 5.2 |
| Device with Dithiol | 7.5 |
Propriétés
Numéro CAS |
58593-78-5 |
|---|---|
Formule moléculaire |
C6H5ClS2 |
Poids moléculaire |
176.7 g/mol |
Nom IUPAC |
4-chlorobenzene-1,3-dithiol |
InChI |
InChI=1S/C6H5ClS2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H |
Clé InChI |
HCDLDZCJYMCKQH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S)S)Cl |
SMILES canonique |
C1=CC(=C(C=C1S)S)Cl |
Key on ui other cas no. |
58593-78-5 |
Synonymes |
4-Chloro-1.3-benzenedithiol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















